molecular formula C21H18N2O4 B2651654 Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 941944-95-2

Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No. B2651654
CAS RN: 941944-95-2
M. Wt: 362.385
InChI Key: UCCUBNFWIZYKRL-UHFFFAOYSA-N
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Description

The compound “Phenyl (1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a complex organic molecule that contains a furan ring, a carbonyl group, a phenyl group, and a tetrahydroquinoline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Tetrahydroquinoline is a class of organic compounds with a four-ring structure, which is a saturated derivative of quinoline .


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including addition, cyclization, and substitution reactions . The carbonyl group is also highly reactive and can participate in numerous reactions, such as nucleophilic addition .

Scientific Research Applications

Enzyme Inhibition

This compound has been found to have significant enzyme inhibition effects . Specifically, it has shown promising results in inhibiting urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . This makes it a potential candidate for the development of pharmaceutical agents targeting these enzymes .

Neuroprotective and Antioxidant Activities

Furan and thiophene carboxamide derivatives, which this compound is a part of, have been found to exhibit neuroprotective and antioxidant activities . This suggests potential applications in the treatment of neurodegenerative diseases.

Anticancer Activities

These derivatives have also shown anticancer activities , indicating potential use in cancer therapy.

Antifungal and Antibacterial Activities

The compound’s antifungal and antibacterial properties suggest it could be used in the development of new antimicrobial agents.

Activation of Hypoxia-Inducible Factor

Furan and thiophene-2-carbonyl amino acid derivatives, including this compound, have been found to activate hypoxia-inducible factor (HIF) via inhibition of factor inhibiting HIF-1 (FIH-1) . This suggests potential applications in conditions where hypoxia is a factor.

Potential Inhibitor of FIH-1

The compound has the potential to inhibit FIH-1 , which could have implications in the treatment of diseases where FIH-1 plays a role.

properties

IUPAC Name

phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-20(19-9-5-13-26-19)23-12-4-6-15-10-11-16(14-18(15)23)22-21(25)27-17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCUBNFWIZYKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate

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